molecular formula C18H25N3O3S B5365997 1-[(2-methoxy-5-methylphenyl)sulfonyl]-2-(1-methyl-1H-pyrazol-3-yl)azepane

1-[(2-methoxy-5-methylphenyl)sulfonyl]-2-(1-methyl-1H-pyrazol-3-yl)azepane

Cat. No. B5365997
M. Wt: 363.5 g/mol
InChI Key: IIBFAWATDXSCMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-methoxy-5-methylphenyl)sulfonyl]-2-(1-methyl-1H-pyrazol-3-yl)azepane is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by the name of MS-245 and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

MS-245 has been found to have potential applications in scientific research. It has been studied for its ability to inhibit the activity of a protein called cIAP1, which is involved in the regulation of cell death. This inhibition has been found to sensitize cancer cells to chemotherapy and radiation therapy. MS-245 has also been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.

Mechanism of Action

MS-245 inhibits the activity of cIAP1 by binding to a specific site on the protein. This binding disrupts the interaction between cIAP1 and other proteins involved in the regulation of cell death, leading to the sensitization of cancer cells to chemotherapy and radiation therapy. MS-245 has also been found to inhibit the activity of another protein called TNF receptor-associated factor 2 (TRAF2), which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
MS-245 has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, sensitize cancer cells to chemotherapy and radiation therapy, and inhibit the production of pro-inflammatory cytokines. MS-245 has also been found to have anti-inflammatory effects in animal models of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of MS-245 for lab experiments is its specificity for cIAP1 and TRAF2. This specificity allows for the selective inhibition of these proteins, which can be useful for studying their roles in cell death and inflammation. However, one limitation of MS-245 is its relatively low potency, which may require higher concentrations of the compound for effective inhibition.

Future Directions

There are several future directions for research on MS-245. One area of research is the development of more potent inhibitors of cIAP1 and TRAF2. Another area of research is the investigation of the potential use of MS-245 in combination with other therapies, such as immunotherapy and targeted therapy. Additionally, the effects of MS-245 on other proteins involved in cell death and inflammation could be studied to gain a better understanding of its mechanism of action.

Synthesis Methods

The synthesis method of MS-245 involves the reaction of 1-(2-methoxy-5-methylphenyl)sulfonyl-2-(1-methyl-1H-pyrazol-3-yl)azepane with sodium hydride in dimethylformamide. This reaction results in the formation of MS-245 as a white solid. The purity of the compound can be improved by recrystallization from ethanol.

properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)sulfonyl-2-(1-methylpyrazol-3-yl)azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3S/c1-14-8-9-17(24-3)18(13-14)25(22,23)21-11-6-4-5-7-16(21)15-10-12-20(2)19-15/h8-10,12-13,16H,4-7,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBFAWATDXSCMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCCCC2C3=NN(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.